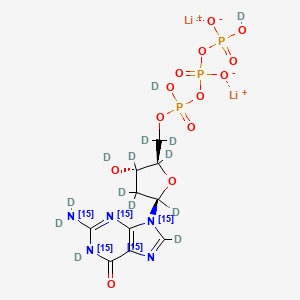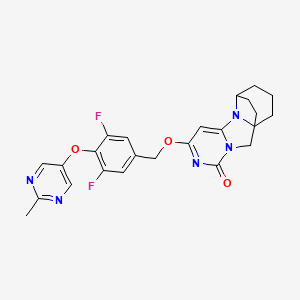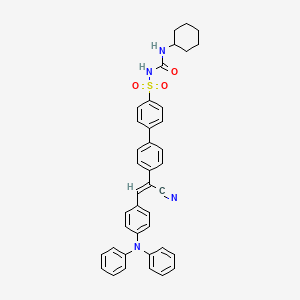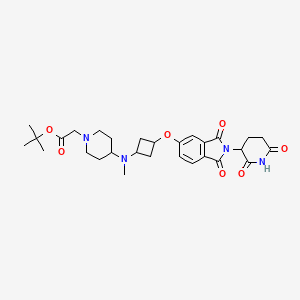
dGTP-15N5,d14 (dilithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dGTP-15N5,d14 (dilithium): , also known as 2’-Deoxyguanosine-5’-triphosphate-15N5,d14 dilithium, is a deuterium and nitrogen-15 labeled guanosine nucleotide. This compound is primarily used in the synthesis of deoxyribonucleic acid. Guanosine nucleotides, such as dGTP, are essential for various biological processes, including DNA replication and repair .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dGTP-15N5,d14 (dilithium) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen (15N) into the guanosine nucleotide structure. The process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the guanosine nucleotide.
Nitrogen-15 Labeling: Incorporation of nitrogen-15 into the nucleotide.
Triphosphate Formation: Conversion of the labeled guanosine into its triphosphate form.
Industrial Production Methods: Industrial production of dGTP-15N5,d14 (dilithium) involves large-scale synthesis using automated synthesizers and high-purity reagents. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for scientific research .
Analyse Chemischer Reaktionen
Types of Reactions: dGTP-15N5,d14 (dilithium) undergoes various chemical reactions, including:
Oxidation: Susceptible to oxidative damage, forming 8-oxo-dGTP.
Substitution: Can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves reactive oxygen species or oxidizing agents.
Substitution: Requires nucleophiles and appropriate solvents.
Major Products:
Oxidation: 8-oxo-dGTP.
Substitution: Various substituted guanosine derivatives.
Wissenschaftliche Forschungsanwendungen
dGTP-15N5,d14 (dilithium) has numerous applications in scientific research, including:
Chemistry: Used as a tracer in quantitative analysis during drug development.
Biology: Essential for studying DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Utilized in the production of labeled nucleotides for research purposes
Wirkmechanismus
The mechanism of action of dGTP-15N5,d14 (dilithium) involves its incorporation into DNA during replication. The labeled nucleotide is recognized by DNA polymerases and incorporated into the growing DNA strand. The presence of deuterium and nitrogen-15 allows for precise tracking and quantification of DNA synthesis. Additionally, the compound’s susceptibility to oxidative damage provides insights into DNA repair pathways and the effects of oxidative stress on genetic material .
Vergleich Mit ähnlichen Verbindungen
dGTP-13C10,d14 (dilithium): Labeled with carbon-13 and deuterium.
dGTP-15N5 (dilithium): Labeled with nitrogen-15 only.
dGTP-d14 (dilithium): Labeled with deuterium only.
Uniqueness: dGTP-15N5,d14 (dilithium) is unique due to its dual labeling with both deuterium and nitrogen-15. This dual labeling enhances its utility in various research applications, providing more detailed and accurate data compared to single-labeled compounds .
Eigenschaften
Molekularformel |
C10H14Li2N5O13P3 |
|---|---|
Molekulargewicht |
538.2 g/mol |
IUPAC-Name |
dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O13P3.2Li/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5+,6+;;/m0../s1/i1D2,2D2,3D,4D,5D,6D,11+1,12+1,13+1,14+1,15+1,16D;;/hD5 |
InChI-Schlüssel |
JMSIWULFUCIEMD-VTUGFIBXSA-L |
Isomerische SMILES |
[2H]C1=[15N]C2=C([15N]1[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])[2H])[2H])[15N]=C([15N](C2=O)[2H])[15N]([2H])[2H].[Li+].[Li+] |
Kanonische SMILES |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1S,2S,5R,7R)-8-azabicyclo[3.2.1]octane-2,7-diol](/img/structure/B12378077.png)

![2-[[2-Chloro-5-[[1-(3-chlorophenyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]phenyl]methyl]-4,5-dihydroisoindole-1,3-dione](/img/structure/B12378093.png)
![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid](/img/structure/B12378094.png)
![6-Methyl-9-(4-methylpiperazin-1-yl)-4-(3,4,5-trimethoxyphenyl)-5,7-dihydropyrido[4,3-d][2]benzazepine](/img/structure/B12378097.png)



![[1-13Cgal]Lactose Monohydrate](/img/structure/B12378118.png)
![(RS)-8-(acenaphthen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B12378128.png)
